

Application Notes and Protocols for T-PEG6-Amine Protein Labeling

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Compound of Interest		
Compound Name:	TCO-PEG6-amine	
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Introduction

This document provides a detailed protocol for the site-specific labeling of proteins using **TCO-PEG6-amine**. This method utilizes a two-step process involving the covalent attachment of the trans-cyclooctene (TCO) moiety to the protein of interest, followed by a bioorthogonal click chemistry reaction with a tetrazine-functionalized molecule. This highly efficient and specific labeling strategy is a powerful tool for a variety of applications, including protein imaging, tracking, and the development of antibody-drug conjugates (ADCs).

The first step involves the activation of carboxyl groups (on aspartic and glutamic acid residues) on the target protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. This creates a stable amine-reactive NHS ester intermediate. The protein is then reacted with **TCO-PEG6-amine**, where the primary amine of the **TCO-PEG6-amine** forms a stable amide bond with the activated carboxyl groups on the protein. The polyethylene glycol (PEG) spacer enhances the solubility and reduces steric hindrance of the conjugated TCO group.

The second step is the highly rapid and specific inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reaction between the now TCO-functionalized protein and a tetrazine-conjugated molecule of interest (e.g., a fluorescent dye, biotin, or a therapeutic agent).[1] This "click" reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological processes.[2][3]



Data Presentation

Table 1: Recommended Reagent Concentrations and Molar Ratios for Protein Activation and Labeling.

Reagent/Component	Recommended Concentration/Ratio	Purpose
Protein Activation Step		
Protein Concentration	1-5 mg/mL	To ensure efficient reaction kinetics.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)	2-10 mM	Activates carboxyl groups on the protein.[4]
NHS or Sulfo-NHS	5-25 mM	Stabilizes the activated carboxyl groups.[4]
TCO-PEG6-amine	10-50 fold molar excess over protein	Drives the reaction towards the formation of the TCO-protein conjugate.
Click Reaction Step		

| Tetrazine-functionalized probe | 1.5-5 fold molar excess over TCO-protein | Ensures complete labeling of the TCO-modified protein. |

Table 2: Key Reaction Parameters and Conditions.



Parameter	Condition	Rationale
Protein Activation		
Activation Buffer	MES Buffer (0.1 M, pH 4.7-6.0)	Optimal pH for EDC/NHS activation of carboxyl groups. [1]
Activation Time	15-30 minutes at room temperature	Sufficient time for the formation of the stable NHS-ester intermediate.[5]
TCO-PEG6-amine Conjugation		
Conjugation Buffer	Phosphate Buffered Saline (PBS, pH 7.2-7.5)	Optimal pH for the reaction between the NHS-ester and the primary amine of TCO-PEG6-amine.
Conjugation Time	1-2 hours at room temperature or overnight at 4°C	Allows for efficient conjugation of the TCO-PEG6-amine to the activated protein.[5]
Click Reaction		
Reaction Buffer	PBS, pH 7.4	Physiological pH suitable for the bioorthogonal reaction.

| Reaction Time | 30-60 minutes at room temperature | The iEDDA reaction is very fast and typically goes to completion within this timeframe. |

Experimental Protocols

Part 1: Introduction of TCO Moiety onto the Protein

This protocol describes the modification of a protein with **TCO-PEG6-amine** by activating the protein's carboxyl groups.

Materials:

Protein of interest



TCO-PEG6-amine

- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
- Desalting columns

Procedure:

- Protein Preparation:
 - Dissolve the protein of interest in Activation Buffer to a final concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Activation Buffer using a desalting column.
- Activation of Protein Carboxyl Groups:
 - Immediately before use, prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water.
 - Add EDC and Sulfo-NHS to the protein solution to final concentrations of 2 mM and 5 mM, respectively.[4]
 - Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
- Conjugation with TCO-PEG6-amine:
 - Prepare a stock solution of **TCO-PEG6-amine** in the Conjugation Buffer.
 - Adjust the pH of the activated protein solution to 7.2-7.5 by adding the Conjugation Buffer.



- Add the TCO-PEG6-amine solution to the activated protein solution. A 10- to 50-fold molar excess of TCO-PEG6-amine over the protein is recommended.
- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[5]
- Quenching and Purification:
 - Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine) to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
 - Remove excess, unreacted TCO-PEG6-amine and byproducts by purifying the TCO-labeled protein using a desalting column or dialysis.

Part 2: Bioorthogonal Labeling with a Tetrazine Probe

This protocol describes the labeling of the TCO-modified protein with a tetrazine-functionalized probe.

Materials:

- TCO-modified protein (from Part 1)
- Tetrazine-functionalized probe (e.g., fluorescent dye, biotin)
- Reaction Buffer: PBS, pH 7.4

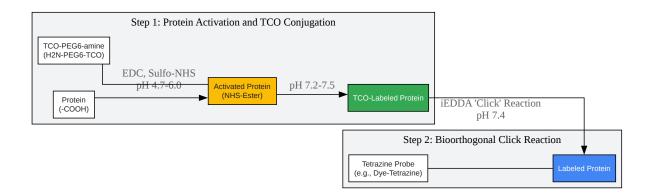
Procedure:

- Prepare the Reaction Mixture:
 - Dissolve the TCO-modified protein in the Reaction Buffer.
 - Prepare a stock solution of the tetrazine-functionalized probe in a suitable solvent (e.g., DMSO).
- Click Reaction:



- Add the tetrazine-functionalized probe to the solution of TCO-modified protein. A 1.5- to 5fold molar excess of the tetrazine probe is recommended.
- Incubate the reaction for 30-60 minutes at room temperature.
- Purification:
 - If necessary, remove the excess, unreacted tetrazine probe by using a desalting column or dialysis, depending on the size of the probe.

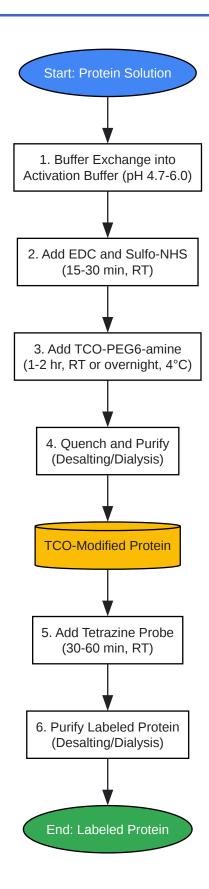
Mandatory Visualization



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Caption: Chemical pathway for **TCO-PEG6-amine** protein labeling.





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Caption: Experimental workflow for **TCO-PEG6-amine** protein labeling.



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